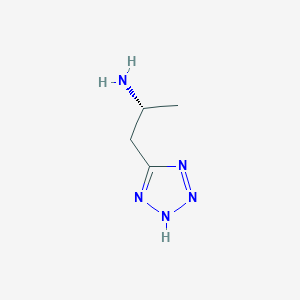

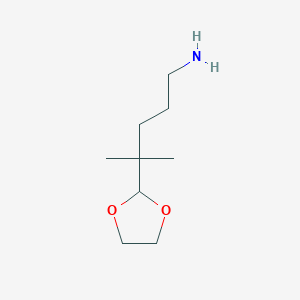

![molecular formula C12H9F3N6 B2978528 N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 339017-43-5](/img/structure/B2978528.png)

N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, also known as TRPM8 antagonist, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound has shown promising results in the treatment of various diseases and disorders, including cancer, neuropathic pain, and migraine. In

Wissenschaftliche Forschungsanwendungen

N-Amination and Oxidation of Heterocycles

N-Amination of various heterocycles, including imidazo[1,2-a]pyridines and triazolo-pyridines, is a foundational process in synthesizing nitrogen-rich compounds. Oxidation of these aminated products can yield azo compounds, demonstrating the chemical versatility and potential for creating diverse molecular structures. This method's relevance to scientific research lies in its application to synthesize compounds with potential biological activity or for material science applications (Glover & Rowbottom, 1976).

Metal-free Synthesis of Triazolo-pyridines

The synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation is another application. This metal-free approach allows for rapid and efficient construction of triazolo-pyridine skeletons, highlighting the compound class's significance in developing biologically active molecules (Zheng et al., 2014).

Eosinophil Infiltration Inhibitors

Research into the synthesis of triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines for evaluating antihistaminic activity and inhibitory effects on eosinophil infiltration highlights the potential therapeutic applications of these compounds. Specifically, modifications to the molecular structure can lead to compounds exhibiting both antihistaminic activity and inhibitory effects on eosinophil chemotaxis, pointing toward novel treatments for allergic conditions (Gyoten et al., 2003).

Quaternary Salts with Pentafluorosulfanyl Group

The preparation of quaternary salts containing the pentafluorosulfanyl group from aromatic nitrogen compounds offers insights into designing new materials with unique physical properties, such as high density. These compounds' synthesis and characterization underline the ongoing research into developing materials with potential applications in various industries, including electronics and pharmaceuticals (Singh et al., 2003).

Molecular Structure and Synthetic Pathways

Studies on the synthesis and molecular structure of heterocyclic compounds, including triazolo[4,3-b]pyridazines, underscore the importance of these compounds in medicinal chemistry. Structural analyses, such as X-ray diffraction and density functional theory calculations, provide deep insights into the molecular geometry and electronic properties, facilitating the design of molecules with desired biological activities (Sallam et al., 2021).

Eigenschaften

IUPAC Name |

N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N6/c13-12(14,15)11-19-18-10-4-3-9(20-21(10)11)17-7-8-2-1-5-16-6-8/h1-6H,7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDSCYIABDRGOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NN3C(=NN=C3C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

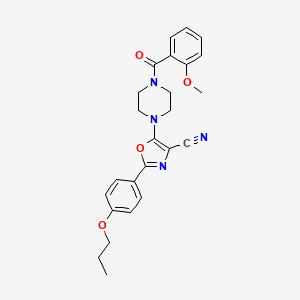

![N-(2,4-dimethoxybenzyl)-3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2978445.png)

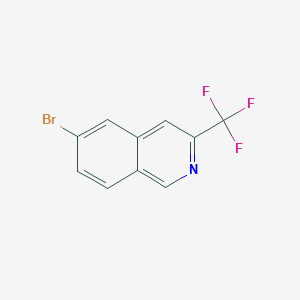

![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2978447.png)

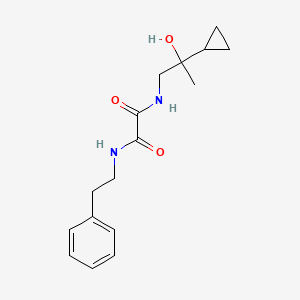

![1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride](/img/structure/B2978448.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2978449.png)

![2-(3-(phenylsulfonyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978454.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2978461.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978465.png)

![2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2978467.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2978468.png)